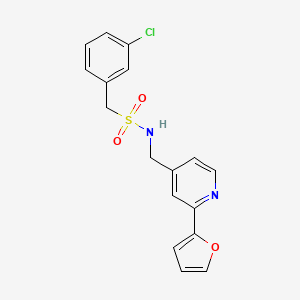

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide

Description

1-(3-Chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide is a sulfonamide derivative featuring a 3-chlorophenyl group, a pyridine ring substituted with a furan-2-yl moiety at the 2-position, and a methanesulfonamide functional group. Its molecular formula is C₁₇H₁₄ClN₂O₃S, with a calculated molecular weight of 376.82 g/mol.

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c18-15-4-1-3-14(9-15)12-24(21,22)20-11-13-6-7-19-16(10-13)17-5-2-8-23-17/h1-10,20H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCFMFOZFLANOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyridine Intermediate:

- Starting with 2-furan-2-ylpyridine, the compound is synthesized through a condensation reaction involving furan and pyridine derivatives under acidic or basic conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).

Major Products:

Oxidation: Furanones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide has diverse applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and physical properties of the target compound and its analogs:

Key Observations:

- Target Compound vs. Chromenone-Pyrazolopyrimidine Analog (): The chromenone-containing analog has a significantly higher molecular weight (603.0 vs. 376.82) due to its extended polycyclic framework. The presence of fluorophenyl groups may enhance lipophilicity, whereas the target compound’s furan-pyridine hybrid could improve π-π stacking interactions in biological systems.

Target Compound vs. Pyridine-Sulfanyl Analog () :

The pyridine-sulfanyl analog replaces the furan ring with a sulfanyl bridge and a trifluoromethyl group. The sulfanyl group may confer greater metabolic stability compared to the furan’s oxygen heteroatom, which is prone to oxidative degradation.- Target Compound vs. Ranitidine-Related Compounds (): Ranitidine analogs feature a dimethylamino-furan core and lack a chlorophenyl group.

Substituent Effects on Bioactivity

Furan vs. Sulfanyl/Sulfonyl Groups : Furan’s oxygen atom offers hydrogen-bonding capability, whereas sulfanyl/sulfonyl groups (as in and ) provide stronger electron-withdrawing effects, impacting redox stability and target engagement.

Biological Activity

1-(3-chlorophenyl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of 351.83 g/mol. The structure features a chlorophenyl group, a furan moiety, and a pyridine derivative, which are known to contribute to various biological activities.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its ability to inhibit enzymes involved in bacterial folic acid synthesis, while the furan and pyridine rings may interact with various receptors or enzymes, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamides can effectively inhibit bacterial growth, particularly against Gram-positive organisms. The presence of the furan and pyridine rings may enhance this activity by improving solubility and bioavailability.

Anticancer Activity

The compound's structural components suggest potential anticancer properties. Analogous compounds have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives containing furan and pyridine have been evaluated for their cytotoxicity against breast and colon cancer cells, showing promising results in inhibiting cell proliferation.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Breast Cancer | 15.2 |

| Compound B | Colon Cancer | 22.5 |

| Compound C | Lung Cancer | 18.7 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, the compound may exhibit anti-inflammatory properties. Compounds with similar structures have been reported to reduce inflammation in models of arthritis and colitis by modulating inflammatory cytokine production.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several sulfonamide derivatives, including those structurally related to our compound. Results indicated that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus.

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that the compound's derivatives showed IC50 values ranging from 10 µM to 30 µM across different cancer types, indicating moderate to high cytotoxicity.

- Inflammation Model : In an animal model of induced inflammation, administration of related compounds resulted in a significant reduction in paw edema compared to controls, suggesting potential utility in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.